REACTION_CXSMILES
|
[Br-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[NH2-].[Na+].[O:24]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1.[CH2:31]([O:33][C:34](=[O:39])[CH:35](Cl)[NH:36]O)[CH3:32].O>CCOCC.C(Cl)Cl>[CH2:31]([O:33][C:34]([C:35]1[CH2:2][C:27]2([CH2:28][CH2:29][O:24][CH2:25][CH2:26]2)[O:30][N:36]=1)=[O:39])[CH3:32] |f:0.1.2.3|
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Name
|
methyl triphenylphosphonium bromide sodium amide
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Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[NH2-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
Ethyl-2-chloro-2-(hydroxyamino)acetate
|
Quantity
|
8.32 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(NO)Cl)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at rt for 4 h
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2.5 days
|
Duration
|
2.5 d
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with DCM (200 mL, 100 mL, 100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a 200-g Sepra Si 50 SPE column (Isco system
|
Type
|
WAIT
|
Details
|
Eluent=EtOAc/heptane, 1:9 v/v for 10 min
|
Duration
|
10 min
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NOC2(C1)CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 281.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |